Cas no 2168-78-7 ((methylsulfanyl)(phenyl)methanethione)

Technical Introduction: (Methylsulfanyl)(phenyl)methanethione is a sulfur-containing organic compound characterized by its thioketone functional group, where the carbonyl oxygen is replaced by sulfur. This structural feature imparts unique reactivity, making it valuable in synthetic chemistry, particularly in cycloaddition reactions and as a precursor for heterocyclic compounds. The methylsulfanyl and phenyl substituents enhance its versatility in nucleophilic and electrophilic transformations. Its stability under controlled conditions and compatibility with various reagents make it suitable for specialized applications in pharmaceuticals, agrochemicals, and material science. The compound’s distinct electronic properties also facilitate studies in mechanistic organic chemistry. Proper handling is advised due to potential sensitivity to moisture and air.
(methylsulfanyl)(phenyl)methanethione structure
2168-78-7 structure
Product Name:(methylsulfanyl)(phenyl)methanethione
CAS No:2168-78-7
MF:C8H8S2
MW:168.279119491577
CID:1403746
PubChem ID:578543
Update Time:2025-10-29

(methylsulfanyl)(phenyl)methanethione Chemical and Physical Properties

Names and Identifiers

    • Benzenecarbodithioic acid, methyl ester
    • methyl benzenecarbodithioate
    • (methylsulfanyl)(phenyl)methanethione
    • benzenecarbodithioic acid methyl ester
    • EN300-130390
    • DTXSID20342090
    • Benzoic acid, dithio-, methyl ester
    • dithiobenzoic acid methyl ester
    • Methyl benzenecarbodithioate #
    • 2168-78-7
    • Methyl phenyldithiocarboxylate
    • Phenyldithioformic acid methyl ester
    • Methyl dithiobenzoate
    • SCHEMBL2320794
    • Inchi: 1S/C8H8S2/c1-10-8(9)7-5-3-2-4-6-7/h2-6H,1H3
    • InChI Key: LVGCIELWBQKPOB-UHFFFAOYSA-N
    • SMILES: S(C)C(C1C=CC=CC=1)=S

Computed Properties

  • Exact Mass: 168.00684
  • Monoisotopic Mass: 168.00674260g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 114
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 57.4Ų

Experimental Properties

  • Density: 1.178±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 256.1±23.0 ºC (760 Torr),
  • Flash Point: 108.7±22.6 ºC,
  • Refractive Index: 1.6802 (20 ºC)
  • Solubility: Insuluble (4.5E-3 g/L) (25 ºC),
  • PSA: 0

(methylsulfanyl)(phenyl)methanethione Pricemore >>

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Additional information on (methylsulfanyl)(phenyl)methanethione

(Methylsulfanyl)(Phenyl)Methanethione: A Comprehensive Overview

(Methylsulfanyl)(phenyl)methanethione, also known by its CAS number 2168-78-7, is a unique organic compound with significant applications in various scientific and industrial fields. This compound, characterized by its sulfur-containing structure, has garnered attention due to its versatile properties and potential uses in modern chemistry. In this article, we will delve into the structural features, synthesis methods, applications, and recent research findings related to this compound.

The chemical structure of (methylsulfanyl)(phenyl)methanethione consists of a central carbon atom bonded to a methylsulfanyl group (-SCH3), a phenyl group (C6H5), and a thione group (=S). This arrangement imparts the compound with distinct chemical reactivity and physical properties. The sulfur atom in the thione group plays a crucial role in determining the compound's behavior in various chemical reactions. Recent studies have highlighted the importance of sulfur-containing compounds in medicinal chemistry, where they are often used as bioisosteres or scaffolds for drug design.

One of the key areas of research involving (methylsulfanyl)(phenyl)methanethione is its potential as a precursor for synthesizing more complex molecules. For instance, researchers have explored its use in the preparation of biologically active compounds with anti-inflammatory and antioxidant properties. These findings are particularly relevant in the context of current trends in drug discovery, where there is a growing emphasis on developing natural product-inspired molecules.

In terms of synthesis, (methylsulfanyl)(phenyl)methanethione can be prepared through various routes, including the reaction of thiourea derivatives with appropriate electrophiles. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For example, the use of transition metal catalysts has been reported to significantly enhance the yield and selectivity of the reaction.

The physical properties of (methylsulfanyl)(phenyl)methanethione, such as its melting point and solubility, are critical factors in determining its suitability for specific applications. Experimental data indicate that this compound exhibits moderate solubility in organic solvents, making it suitable for use in organic reactions. Additionally, its thermal stability has been studied extensively, with results showing that it can withstand moderate heating without decomposition.

Another area of interest is the reactivity of (methylsulfanyl)(phenyl)methanethione under different reaction conditions. For instance, it has been found to undergo nucleophilic substitution reactions efficiently when treated with strong nucleophiles. This property makes it a valuable intermediate in the synthesis of sulfonamides and other sulfur-containing compounds.

Recent research has also focused on the biological activity of (methylsulfanyl)(phenyl)methanethione. Studies have shown that this compound exhibits potential anti-cancer activity by modulating key signaling pathways involved in cell proliferation and apoptosis. These findings underscore its potential as a lead compound for developing novel therapeutic agents.

In conclusion, (methylsulfanyl)(phenyl)methanethione is a versatile compound with a wide range of applications across different fields. Its unique chemical structure and favorable physical properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in modern chemistry.

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